2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a bromine atom, a dioxidotetrahydrothiophene ring, and a thiophen-2-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the benzamide core.
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of a tetrahydrothiophene precursor.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the formation of a carbon-nitrogen bond between the thiophen-2-ylmethyl group and the benzamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:
Batch Processing: Where reactions are carried out in batches with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific biological targets, making it a subject of interest for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16BrNO3S2 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-bromo-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H16BrNO3S2/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2 |
InChI Key |
LVGZNRSVDYBFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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